[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Overview
Description
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a synthetic organic compound characterized by its complex structure, which includes both dichlorobenzyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid typically involves multiple steps:
-
Formation of the Dichlorobenzyl Intermediate
Starting Material: 2,4-Dichlorobenzyl chloride.
Reaction: Nucleophilic substitution with an amine to form 2,4-dichlorobenzylamine.
Conditions: This reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
-
Coupling with the Methoxyphenyl Group
Starting Material: 4-Methoxyphenylacetic acid.
Reaction: Formation of an amide bond between the 2,4-dichlorobenzylamine and 4-methoxyphenylacetic acid.
Conditions: This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent.
-
Oxidation to Form the Final Product
Reaction: Oxidation of the intermediate to introduce the oxoethyl group.
Conditions: This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to avoid over-oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation helps in maintaining the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Products: Introduction of oxo groups, leading to the formation of ketones or aldehydes.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Products: Reduction of carbonyl groups to alcohols.
-
Substitution
Reagents: Halogenating agents like thionyl chloride.
Products: Formation of substituted derivatives by replacing functional groups.
Common Reagents and Conditions
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: DMAP, triethylamine.
Temperature: Reactions are typically carried out at room temperature to moderate heat (25-80°C).
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism by which [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-hydroxyphenyl)amino]acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-chlorophenyl)amino]acetic acid: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid: is unique due to the presence of both dichlorobenzyl and methoxyphenyl groups, which confer specific chemical and biological properties that are not observed in its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Biological Activity
The compound [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure features a dichlorobenzyl moiety, an amino group, and a methoxyphenyl group, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.24 g/mol. The presence of both hydrophilic and hydrophobic groups suggests that the compound may interact with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be relevant in treating conditions such as inflammation or cancer.
- Receptor Modulation : The dichlorobenzyl group may facilitate interactions with protein pockets, influencing receptor activity and downstream signaling pathways.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit COX-2 and TNF-α expression:
Compound | COX-2 Inhibition (%) | TNF-α Suppression (%) |
---|---|---|
Indomethacin | 66.23 | 66.45 |
Compound 1k | 68.32 | 70.10 |
Compound 1m | 78.80 | 68.43 |
These results suggest that the compound could be effective in managing inflammatory conditions without causing gastrointestinal damage commonly associated with traditional NSAIDs .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated in terms of its ability to scavenge free radicals. Studies indicate that similar compounds demonstrate effective hydroxyl radical scavenging abilities compared to standard antioxidants like vitamin C:
Compound | IC50 (µM) |
---|---|
Vitamin C | 60.51 ± 1.02 |
Compound A | 28.30 ± 1.17 |
Compound B | 64.66 ± 2.43 |
This suggests potential applications in oxidative stress-related diseases .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against various pathogens. These findings highlight the potential for developing new antibiotics based on this molecular scaffold.
Case Studies
- In Vivo Studies : In a study where related compounds were administered to animal models, significant reductions in inflammation markers were observed after treatment with derivatives similar to this compound.
- Molecular Docking Studies : Computational studies have demonstrated favorable binding affinities between the compound and key enzymes involved in metabolic processes, suggesting a mechanism for its biological effects .
Properties
IUPAC Name |
2-(N-[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-26-15-6-4-14(5-7-15)22(11-18(24)25)10-17(23)21-9-12-2-3-13(19)8-16(12)20/h2-8H,9-11H2,1H3,(H,21,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJCMHSDJTIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131052 | |
Record name | Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-45-2 | |
Record name | Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.